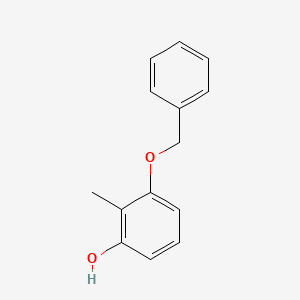

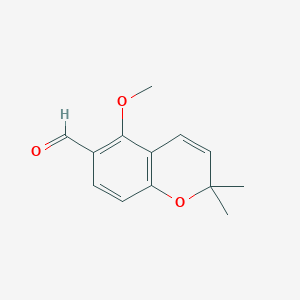

3-(Benzyloxy)-2-methylphenol

説明

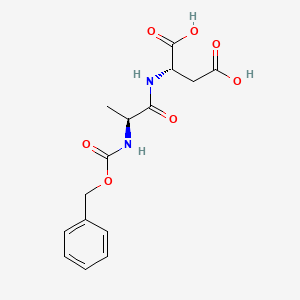

3-(Benzyloxy)-2-methylphenol, also known as BHA benzyl ether, is a synthetic compound that is widely used in scientific research for its unique properties. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 116-118°C. BHA benzyl ether has been extensively studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

科学的研究の応用

Synthesis of Derivatives and Complex Compounds

3-(Benzyloxy)-2-methylphenol serves as a precursor in the synthesis of various complex organic compounds. For instance, it's utilized in the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006). Similarly, its reaction with hydrazine hydrate leads to the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles (Pinto et al., 1999).

Anti-Inflammatory Properties

Compounds derived from this compound exhibit anti-inflammatory properties. In a study focusing on Antrodia camphorata, derivatives of this compound significantly inhibited lipopolysaccharide-induced nitric oxide production, demonstrating their potential in anti-inflammatory applications (Chen et al., 2013).

Crystal Structure and Tautomeric Forms

The crystal structures of compounds synthesized from this compound reveal significant insights. For example, the study of (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and related compounds contributes to understanding their molecular structures and potential antioxidant properties (Ghichi et al., 2018).

Environmental Applications

In environmental science, derivatives of this compound are studied for their role in the degradation of pollutants. For instance, the oxidation of Disperse Yellow 3, a carcinogenic dye, involves derivatives of this compound in the degradation process by lignin and manganese peroxidases (Spadaro & Renganathan, 1994).

Catalysis and Polymerization

The compound is also instrumental in catalysis and polymerization processes. A study demonstrated its application in the synthesis and characterization of alkali-metal aryloxo compounds, exploring their efficiency in the polymerization of l-lactide (Jie et al., 2011).

Pharmaceutical Intermediates

This compound is vital in synthesizing active pharmaceutical intermediates, like 4-Benzyloxy propiophenone, used in drugs such as Ifenprodil and Buphenine. Innovative synthesis methods, like liquid-liquid-liquid phase-transfer catalysis, have been developed for this purpose, emphasizing green chemistry principles (Yadav & Sowbna, 2012).

Biothiol Imaging in Living Cells

Studies have been conducted on π-conjugation extended benzothiazole derivatives, originating from this compound, for their potential in biothiol imaging within living cells. These derivatives show promising near-infrared fluorescence, which can be applied in biological imaging technologies (Zhang et al., 2016).

Benzylation of Alcohols

Research into the benzylation of alcohols has shown that this compound-based compounds can effectively convert alcohols into benzyl ethers. This process opens up potential applications in various chemical synthesis processes (Poon & Dudley, 2006).

Copolymerization Processes

In the field of polymer science, derivatives of this compound are utilized in the copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates. This has implications for developing new materials with specific thermal and physical properties (Hussain et al., 2019).

Crystallography and Conformational Analysis

This compound derivatives have been studied for their crystallographic properties, particularly in understanding conformational changes due to hydroxy substitution. These studies provide valuable insights into molecular stability and interactions (Salam et al., 2021).

Bioremediation Monitoring

In environmental biotechnology, compounds derived from this compound have been used to develop specific primers for monitoring bioremediation through quantitative PCR. This has applications in assessing and enhancing bioremediation processes in contaminated environments (Mesarch et al., 2000).

Antioxidant Activity Studies

The compound has been investigated for its role in antioxidant activity, particularly in studying intramolecular hydrogen bonding's impact on the antioxidant effectiveness of various bisphenols (Amorati et al., 2003).

Benzoxazine Synthesis

In the field of materials science, this compound derivatives are synthesized through hydrolytic ring-opening of typical benzoxazines. This approach has broadened the versatility in benzoxazine synthesis, offering new pathways for developing advanced materials (Cui et al., 2020).

特性

IUPAC Name |

2-methyl-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWJWQOMHAFTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)

![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3285056.png)